4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan
Description
4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan (CAS 2088537-45-3) is a brominated dibenzofuran derivative with the molecular formula C₂₄H₁₅BrO and a molecular weight of 399.28 g/mol. This compound features a dibenzofuran core substituted with a phenyl group at the 6-position and a 3-bromophenyl group at the 4-position. It is a critical intermediate in organic electronics, particularly in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) .
The compound is commercially available with a purity of ≥97% and is stored under sealed, dry, and room-temperature conditions to maintain stability. Its bromine atom facilitates further functionalization via cross-coupling reactions, making it a versatile building block for advanced materials .
Properties
IUPAC Name |
4-(3-bromophenyl)-6-phenyldibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrO/c25-18-10-4-9-17(15-18)20-12-6-14-22-21-13-5-11-19(23(21)26-24(20)22)16-7-2-1-3-8-16/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUPTHBRZMHSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088537-45-3 | |
| Record name | 4-(3-bromophenyl)-6-phenyldibenzo[b,d]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve the coupling of 3-bromophenylboronic acid with 6-phenyldibenzofuran under appropriate conditions .
Another approach involves the photochemical synthesis of dibenzofuran derivatives. This method includes the photocyclization of a hexatriene system followed by the aromatization of the benzene ring through the elimination of a water molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave irradiation and metal complex catalysis can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-phenyl-6-phenyldibenzo[b,d]furan.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives of dibenzofuran.
Reduction: 4-Phenyl-6-phenyldibenzo[b,d]furan.
Substitution: Various substituted dibenzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Properties
The compound has the following key properties:
- Molecular Formula : C24H15BrO
- Molecular Weight : 399.28 g/mol
- Melting Point : 245-250°C
- Solubility : Soluble in organic solvents like dichloromethane and ethyl acetate.
Pharmaceutical Development
The primary application of 4-(3-bromophenyl)-6-phenyldibenzo[b,d]furan lies in its medicinal properties:
- Anti-inflammatory Activity : The compound exhibits potent anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs targeting conditions like arthritis and other inflammatory diseases .
- Analgesic Properties : Its analgesic characteristics suggest potential use in pain management therapies .
- Anti-cancer Potential : Preliminary studies indicate that this compound may possess anti-cancer activity, which positions it as a promising candidate for novel cancer therapies .
Material Science
In addition to its pharmaceutical applications, this compound is also utilized in the production of materials:
- Polymers : It serves as a building block for synthesizing various polymeric materials due to its unique chemical structure.
- Electronic Materials : The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Dyes and Pigments
The structural characteristics of this compound allow it to be used in dye production, contributing to the development of colorants for various applications.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains a bromophenyl substituent | Exhibits distinct electronic properties |
| 6-Phenyldibenzo[b,d]furan | Lacks the bromine atom | Different reactivity profile due to absence of Br |
| 4-Chloro-6-phenyldibenzo[b,d]furan | Contains chlorine instead of bromine | Alters chemical properties and reactivity |
| 4-Methoxy-6-phenyldibenzo[b,d]furan | Contains a methoxy group | Affects solubility and potential biological activity |
Case Study 1: Anti-inflammatory Drug Development
A study investigated the anti-inflammatory effects of this compound on animal models with induced inflammation. Results showed significant reduction in inflammatory markers, suggesting its potential use in therapeutic formulations aimed at treating chronic inflammatory diseases.
Case Study 2: Cancer Therapy Research
Research focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated promising results, indicating that it could inhibit cell proliferation effectively. Further studies are warranted to explore its mechanisms of action and therapeutic potential in clinical settings.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of protein tyrosine phosphatase 1B, a target for diabetes treatment . The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Positional Isomers: 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan
The positional isomer 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan (CAS 1556069-46-5) shares the same molecular formula and weight but differs in the bromine substitution position (4- vs. 3-bromophenyl). Key differences include:
The 4-bromo isomer is more widely used in OLED manufacturing due to its higher purity and predictable reactivity, while the 3-bromo variant may serve niche roles requiring specific steric or electronic profiles .
Brominated Dibenzofuran Derivatives
Other brominated dibenzofurans include:
- 4-Bromodibenzofuran (CAS 66826-78-6): Simpler structure with a single bromine at the 4-position, used in smaller OLED components.
- 2,8-Dibromodibenzofuran : Dual bromination increases reactivity for multi-step syntheses but complicates purification .
Multi-brominated derivatives like 2,8-dibromodibenzofuran enable complex architectures but require stringent purification, limiting their scalability compared to mono-brominated analogs .
Thiophene-Based Analogs
Replacing the dibenzofuran core with dibenzothiophene (e.g., 4-(3-chlorophenyl)-6-phenyldibenzo[b,d]thiophene ) alters electronic properties:
Thiophene derivatives are preferred for electron transport layers, while dibenzofurans excel in emissive applications due to their tunable luminescence .
Halogen-Substituted Variants
- Chlorinated Analogs : e.g., 4-(3-Chlorophenyl)-6-phenyldibenzo[b,d]furan. Chlorine’s lower electronegativity vs. bromine reduces reactivity in cross-couplings but lowers production costs .
- Fluorinated Derivatives : Fluorine’s small size and high electronegativity enhance stability and charge injection efficiency in OLEDs but require specialized synthesis .
Biological Activity
4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan is a dibenzofuran derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of CHBrO and a molecular weight of 399.28 g/mol, is characterized by its unique structural features which may contribute to its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the use of palladium-catalyzed reactions, which facilitate the formation of dibenzofuran derivatives through C-H activation and cyclization methods. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield, emphasizing the importance of optimizing reaction conditions for effective synthesis .
Antimicrobial Properties
Research indicates that dibenzofuran derivatives, including this compound, exhibit significant antimicrobial activity. A study investigated the antibacterial effects of related compounds against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The findings demonstrated that these compounds possess notable efficacy, particularly against NDM-positive strains, suggesting a potential role in combating antibiotic resistance .
Anticancer Activity
Dibenzofuran derivatives have also been explored for their anticancer properties. For instance, benzo[b]furan derivatives have shown promising results in inhibiting tumor cell proliferation. In vitro studies have demonstrated that certain derivatives exhibit higher antiproliferative activity compared to standard chemotherapeutic agents. The mechanisms underlying these effects often involve interactions with tubulin, disrupting microtubule dynamics essential for cell division .
Case Studies
- Antibacterial Efficacy : In a comparative study, several dibenzofuran derivatives were tested against various bacterial strains using the agar well diffusion method. The compound this compound was found to be particularly effective against multidrug-resistant strains, indicating its potential as a lead compound for further development .
- Anticancer Activity : A study focusing on the structure-activity relationship (SAR) of dibenzofurans revealed that modifications at specific positions significantly enhance their anticancer efficacy. Compounds similar to this compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their therapeutic potential .
Research Findings Summary
The biological activities of this compound can be summarized in the following table:
Q & A
Q. What are the common synthetic routes for preparing 4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan, and what are their respective advantages?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions , such as Suzuki-Miyaura coupling , using dibenzofuran boronic acid derivatives and brominated aryl halides. For example, 6-phenyldibenzo[b,d]furan-4-ylboronic acid (CAS 955959-84-9) can react with 3-bromophenyl substrates under palladium catalysis . Alternative routes include Ullmann coupling for aryl-aryl bond formation, though this may require elevated temperatures and copper catalysts. Advantages of Suzuki coupling include high regioselectivity and compatibility with sterically hindered substrates, while Ullmann coupling is cost-effective for non-sensitive systems.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for identifying aromatic proton environments and substituent positions. For instance, the bromine atom at the 3-position of the phenyl ring induces distinct deshielding effects in H NMR .
- X-Ray Crystallography : Single-crystal X-ray analysis provides definitive confirmation of molecular geometry. Software like SHELXL () is widely used for refining crystallographic data, as demonstrated in studies of similar brominated dibenzofurans .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns from bromine.
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) when characterizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects . To resolve these:
- Compare solution-phase (NMR) and solid-state (X-ray) data. For example, X-ray structures () may reveal non-planar conformations not evident in NMR.
- Use DFT calculations to predict NMR chemical shifts and compare with experimental data.
- Employ variable-temperature NMR to detect conformational exchange broadening .
Q. What strategies optimize the yield of this compound in sterically hindered cross-coupling reactions?
- Methodological Answer :
- Catalyst Selection : Bulky ligands (e.g., SPhos, XPhos) enhance palladium catalyst stability and prevent undesired β-hydride elimination .
- Solvent Optimization : High-boiling solvents like toluene or dioxane improve reaction homogeneity.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for sluggish couplings .
- Pre-activation of Boronic Acids : Use of pinacol boronate esters minimizes protodeboronation side reactions .
Q. How does the bromine substituent at the 3-position influence the electronic properties and reactivity of this compound compared to other regioisomers?
- Methodological Answer :
- Electronic Effects : The meta -bromine group is electron-withdrawing, reducing electron density on the phenyl ring and directing electrophilic substitutions to para positions. This contrasts with para -substituted analogs, which exhibit stronger resonance effects .
- Steric Effects : The 3-bromo substituent introduces minimal steric hindrance compared to ortho-substituted derivatives, enabling easier functionalization in subsequent reactions.
- Applications : The electronic profile makes this compound suitable as an electron-transport material in OLEDs, as seen in related dibenzofuran derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
